4,4'-(1,3-Phenylenebis(oxy))diphthalic acid

Polyimide crystallization melt-processability morphology control

4,4′-(1,3-Phenylenebis(oxy))diphthalic acid (CAS 18959-91-6), also referred to as 1,3-bis(3′,4′-dicarboxyphenoxy)benzene, is a C₂₂H₁₄O₁₀ aromatic tetracarboxylic acid that serves as the precursor to the resorcinol-based bis(ether anhydride) monomer 1,3-bis(3,4-dicarboxyphenoxy)benzene dianhydride (dianhydride R, RSDEA). This monomer is a critical building block for the synthesis of poly(ether imide)s and aromatic polyimides, where its meta-phenylene linkage architecture imparts a distinctive combination of solubility, optical transparency, and thermal stability relative to its para-linked isomer and other conventional dianhydrides.

Molecular Formula C22H14O10
Molecular Weight 438.3 g/mol
CAS No. 18959-91-6
Cat. No. B3324563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,3-Phenylenebis(oxy))diphthalic acid
CAS18959-91-6
Molecular FormulaC22H14O10
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C22H14O10/c23-19(24)15-6-4-13(9-17(15)21(27)28)31-11-2-1-3-12(8-11)32-14-5-7-16(20(25)26)18(10-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
InChIKeyGQUSLIBGUTZKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-(1,3-Phenylenebis(oxy))diphthalic Acid (CAS 18959-91-6): A Meta-Linked Tetra-Acid Monomer for High-Performance Polyimides


4,4′-(1,3-Phenylenebis(oxy))diphthalic acid (CAS 18959-91-6), also referred to as 1,3-bis(3′,4′-dicarboxyphenoxy)benzene, is a C₂₂H₁₄O₁₀ aromatic tetracarboxylic acid that serves as the precursor to the resorcinol-based bis(ether anhydride) monomer 1,3-bis(3,4-dicarboxyphenoxy)benzene dianhydride (dianhydride R, RSDEA) [1]. This monomer is a critical building block for the synthesis of poly(ether imide)s and aromatic polyimides, where its meta-phenylene linkage architecture imparts a distinctive combination of solubility, optical transparency, and thermal stability relative to its para-linked isomer and other conventional dianhydrides [2][3].

Why 4,4′-(1,3-Phenylenebis(oxy))diphthalic Acid Cannot Be Replaced by Its Para-Isomer or Other Common Dianhydrides


The meta-phenylene linkage architecture of the resorcinol-derived dianhydride (RSDEA) fundamentally alters polyimide chain packing, crystallization kinetics, and interchain charge-transfer interactions compared to its para-linked hydroquinone isomer (HQDEA) and rigid dianhydrides such as PMDA or BPDA [1][2]. Polyimides derived from the para-linked HQDEA crystallize rapidly and exhibit a single melting endotherm, whereas the meta-linked RSDEA-derived polyimides display slower crystallization and bimodal melting behavior, directly affecting melt-processability and morphology control [2]. Furthermore, the meta-linkage disrupts chain linearity and reduces intermolecular charge-transfer complex formation, yielding measurably lower color and broader solubility—properties that cannot be replicated by simply substituting an alternative dianhydride monomer without altering the entire structure–property profile [1].

Quantitative Evidence Guide: 4,4′-(1,3-Phenylenebis(oxy))diphthalic Acid Differentiation Data


Meta- vs. Para-Linkage: Crystallization Kinetics and Melting Behavior in Semicrystalline Polyimides

In a direct comparative study of AB-type polyimides, the resorcinol-based (meta-linked) polyimide—structurally analogous to polymers derived from the target compound—crystallizes significantly more slowly than its hydroquinone-based (para-linked) isomer and exhibits bimodal melting behavior with two distinct endotherms, whereas the para-linked analog shows a single melting endotherm [1]. This difference originates from the kinked meta-phenylene architecture, which disrupts chain packing regularity compared to the linear para-linkage [1].

Polyimide crystallization melt-processability morphology control

Dielectric Constant Comparison: RSDEA-Based Polyimides vs. HQDEA and 6FDA Counterparts

Polyimides derived from 1,3-bis(3,4-dicarboxyphenoxy)benzene dianhydride (RSDEA, the anhydride form of the target compound) and CF₃-containing diamines exhibit dielectric constants in the range of 2.79–3.49 at 1 MHz [1]. For context, polyimides based on the para-isomer HQDEA with various diamines show dielectric constants of 2.56–3.09 at 10 GHz in a patent study [2], while a 6FDA-based polyimide (6FDA+3-BDAF) achieved a lower dielectric constant of 2.40 at 10 GHz [2]. The RSDEA-based system occupies a distinct intermediate dielectric position, coupled with the processing advantages of its meta-linkage architecture [1][2].

Low dielectric materials microelectronics interlayer dielectrics

Optical Transparency and Yellowness Index: RSDEA-Based Polyimides vs. Traditional Aromatic Polyimides

Polyimide films synthesized from RSDEA (resorcinol-based) or HQDEA (hydroquinone-based) with CF₃-substituted diamines exhibit a UV-vis absorption edge of 368–382 nm and a yellowness index (b* value) as low as 6.2–15.5 [1]. This represents a dramatic reduction in color compared to conventional aromatic polyimides: for reference, a PMDA/ODA-derived polyimide (Kapton-type) displays a deep amber-yellow color with a b* value typically exceeding 50, and even ODPA-based polyimides exhibit b* values around 30.4 [2]. The low b* range of RSDEA/HQDEA-based films places them firmly in the colorless-to-pale-yellow category suitable for optoelectronic applications [1].

Colorless polyimide optical transparency flexible displays

Solubility and Solution-Processability: RSDEA-Based Polyimides vs. Rigid Dianhydride-Derived Polyimides

Polyimides derived from RSDEA (the anhydride form of 4,4′-(1,3-phenylenebis(oxy))diphthalic acid) with CF₃-containing diamines are readily soluble in a variety of common organic solvents and can be solution-cast into flexible, tough films [1]. This contrasts sharply with polyimides derived from rigid dianhydrides such as PMDA or BPDA, which are typically insoluble in organic solvents and require processing exclusively via the poly(amic acid) precursor route followed by thermal imidization on the substrate [2]. The solubility is attributed to the flexible ether linkages and the kinked meta-phenylene architecture, which together reduce chain rigidity and interchain packing density [1].

Solution-processable polyimide organic solubility film casting

Thermal Stability Window: RSDEA-Based Polyimides Retain Aromatic-Grade Heat Resistance

Despite the incorporation of flexible ether linkages and meta-substitution—structural features typically associated with reduced thermal performance—RSDEA-based polyimides with CF₃-diamines exhibit glass transition temperatures (Tg) of 186–288 °C and show no significant decomposition before 500 °C [1]. The R-BAPS polyimide system based on 1,3-bis(3′,4′-dicarboxyphenoxy)benzene (dianhydride R) has been specifically studied for its high-temperature mechanical property retention, confirming that the meta-ether architecture does not compromise the thermal stability expected of aromatic polyimides [2].

Thermal stability glass transition temperature high-temperature polymers

Meta-Linkage Architectural Advantage: Coordination Chemistry and MOF Construction Using the Tetra-Acid Form

The tetra-acid form, 4,4′-(1,3-phenylenebis(oxy))diphthalic acid (H₄L), has been employed as a flexible tetracarboxylate ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with Cd(II) and Co(II) centers [1]. The meta-phenylene spacer imposes a kinked geometry that, combined with the rotational freedom of the ether linkages, yields coordination networks with distinct topologies compared to those built from linear tetracarboxylate ligands such as 1,4-benzenedicarboxylic acid or biphenyl-4,4′-dicarboxylic acid [1]. This ligand geometry enables the formation of architectures that are inaccessible with para-linked or fully rigid tetracarboxylate building blocks.

Metal-organic frameworks coordination polymers tetracarboxylic acid ligand

Optimal Application Scenarios for 4,4′-(1,3-Phenylenebis(oxy))diphthalic Acid Based on Verified Differentiation Data


Colorless and Transparent Polyimide Films for Flexible Display Substrates and Optical Waveguides

RSDEA-derived polyimides achieve yellowness index (b*) values as low as 6.2–15.5 and UV-vis absorption edges of 368–382 nm, meeting the stringent optical transparency requirements for flexible OLED display substrates and optical waveguides [1]. The meta-linkage architecture reduces interchain charge-transfer complex formation that causes yellow coloration in conventional aromatic polyimides, while retaining aromatic-grade thermal stability (Tg 186–288 °C, Td >500 °C). For procurement decisions, this monomer enables the formulation of polyimide coatings that are both colorless and thermally robust—a combination that rigid dianhydrides (PMDA, BPDA) cannot achieve due to intense coloration, and that many alicyclic alternatives cannot match in thermal endurance.

Solution-Processable High-Temperature Dielectric Layers for Microelectronics Packaging

RSDEA-based polyimides exhibit dielectric constants of 2.79–3.49 (at 1 MHz) and are readily soluble in common organic solvents, enabling direct solution casting of interlayer dielectric films without a two-step poly(amic acid) imidization process [1][2]. This positions the monomer as a candidate for microelectronic passivation layers and interlevel dielectrics where a balance of moderate dielectric constant, high thermal stability, and simplified processing is required. Compared to HQDEA-based formulations (Dk 2.56–3.09 at 10 GHz) [2], RSDEA-based systems trade a marginal increase in dielectric constant for improved solubility and optical clarity, a trade-off that may be advantageous in transparent flexible electronics where both electrical insulation and optical transparency are co-requirements.

Melt-Processable Semicrystalline Polyimide Matrix Resins for Thermoplastic Composites

The slower crystallization kinetics and bimodal melting behavior characteristic of the resorcinol-based (meta-linked) polyimide architecture—quantitatively established in AB-type polyimide comparisons [1]—provides a broader melt-processing window than its fast-crystallizing hydroquinone (para-linked) counterpart. This makes the RSDEA monomer particularly suitable for synthesizing melt-processable semicrystalline polyimide matrix resins for thermoplastic composite fabrication via resin transfer molding (RTM) or hot-press consolidation, where controlled crystallization is essential to avoid premature solidification during processing.

Flexible Tetracarboxylate Ligand for Topologically Diverse Metal-Organic Frameworks

In its tetra-acid form (CAS 18959-91-6), the compound serves as a kinked, flexible H₄L ligand that directs the formation of coordination polymers with Cd(II) and Co(II) centers into architectures inaccessible with linear tetracarboxylate ligands [1]. The meta-phenylene spacer and ether rotational freedom introduce geometric versatility that can be exploited in the crystal engineering of MOFs for gas adsorption, luminescence, or catalytic applications. Researchers designing MOFs with non-linear pore geometries or seeking to expand topological libraries should consider this ligand as a geometrically differentiated alternative to para-linked tetracarboxylates.

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